4-Chlorothiophene-2-carboximidamide
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Overview
Description
4-Chlorothiophene-2-carboximidamide is a chemical compound with the molecular formula C5H5ClN2S and a molecular weight of 160.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a chlorine atom at the 4-position and a carboximidamide group at the 2-position makes this compound unique and of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chlorothiophene with cyanamide under specific conditions to yield the desired product . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Chlorothiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorothiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
5-Chlorothiophene-2-carboximidamide: Similar structure but with the chlorine atom at the 5-position.
Uniqueness
4-Chlorothiophene-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5ClN2S |
---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
4-chlorothiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H3,7,8) |
InChI Key |
IXKLPVYFYOHIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C(=N)N |
Origin of Product |
United States |
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